4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
Description
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS: 898773-63-2) is a substituted benzophenone derivative characterized by a benzophenone backbone with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a piperidinomethyl group at the 2'-position. Its molecular formula is C₁₉H₁₉ClFNO, with a molecular weight of 347.82 g/mol . The piperidinomethyl group introduces a six-membered nitrogen-containing ring, enhancing the compound’s basicity and solubility in organic solvents.
Benzophenone derivatives are widely utilized as photo-initiators in UV-curing applications due to their ability to generate radicals upon irradiation .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJDBLAUVVKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643610 | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-63-2 | |
| Record name | Methanone, (4-chloro-2-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-chloro-2-fluoro-2'-piperidinomethyl benzophenone generally involves two key stages:
- Stage 1: Preparation of the halogenated benzophenone core, specifically 4-chloro-2-fluorobenzophenone or its derivatives.
- Stage 2: Introduction of the piperidinomethyl group at the 2'-position of the benzophenone.
The synthetic route typically starts from halogenated benzoyl chlorides or benzaldehydes, which are reacted with appropriate aromatic compounds bearing piperidinomethyl substituents or their precursors.
Detailed Preparation of the Halogenated Benzophenone Intermediate
A critical intermediate is 4-chloro-2-fluoroacetophenone or its nitrated analogs, which can be synthesized via multi-step reactions starting from commercially available or synthetically accessible precursors.
Example Preparation of 4-chloro-2-fluoro-5-nitroacetophenone (Relevant Intermediate)
A patented method outlines the following steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Acetylation of m-fluoroaniline to 3-fluoroacetanilide | Acetic acid, acetic anhydride, room temp | Protects amino group |
| 2 | Friedel-Crafts acylation of 3-fluoroacetanilide | Lewis acid catalyst (e.g., AlCl3), acylating agent, solvent, 0-50°C | Introduces acetyl group |
| 3 | Hydrolysis of 2-fluoro-4-acetamidoacetophenone | Methanol or ethanol, HCl, 50-70°C, 3-5 h | Removes acetyl protection |
| 4 | Sandmeyer reaction on 2-fluoro-4-aminoacetophenone | NaNO2, HCl, 0 to -10°C, then CuCl, 0-30°C | Converts amino to chloro group |
| 5 | Nitration of 2-fluoro-4-chloroacetophenone | Mixture of H2SO4 and HNO3 or KNO3, -20 to 10°C, 0.5-3 h | Introduces nitro group |
This sequence efficiently produces 4-chloro-2-fluoro-5-nitroacetophenone, a key intermediate for further transformations.
Introduction of the Piperidinomethyl Group
The piperidinomethyl substituent is typically introduced via nucleophilic substitution or reductive amination involving benzophenone derivatives bearing a suitable leaving group or aldehyde functionality at the 2'-position.
A common approach involves:
- Reacting 4-chloro-2-fluorobenzoyl chloride or 4-chloro-2-fluorobenzaldehyde with a 2-piperidinomethyl-substituted benzene or its precursor.
- The reaction is often conducted in the presence of a base such as triethylamine and a solvent like dichloromethane.
- Stirring at room temperature for several hours allows formation of the benzophenone core with the piperidinomethyl group attached.
- Purification is achieved by column chromatography or recrystallization to isolate the pure product.
Representative Reaction Conditions for Piperidinomethylation
| Parameter | Typical Conditions |
|---|---|
| Starting materials | 4-chloro-2-fluorobenzoyl chloride + 2-piperidinomethylbenzene |
| Solvent | Dichloromethane (DCM) or similar inert solvent |
| Base | Triethylamine (TEA) or other organic base |
| Temperature | Room temperature (20-25°C) |
| Reaction time | 4-12 hours |
| Workup | Aqueous quench, extraction, drying |
| Purification | Column chromatography |
This method yields this compound with good purity and yield.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | 3-fluoroacetanilide | Acetylation | m-fluoroaniline, acetic anhydride | Acetic acid, RT | Amino protection |
| 2 | 2-fluoro-4-acetamidoacetophenone | Friedel-Crafts acylation | Lewis acid, acylating agent | Solvent, 0-50°C | Acylation |
| 3 | 2-fluoro-4-aminoacetophenone | Hydrolysis | Acid, methanol/ethanol | 50-70°C, 3-5 h | Deprotection |
| 4 | 2-fluoro-4-chloroacetophenone | Sandmeyer reaction | NaNO2, HCl, CuCl | 0 to -10°C, then 0-30°C | Amino to chloro substitution |
| 5 | 4-chloro-2-fluoro-5-nitroacetophenone | Nitration | H2SO4/HNO3 or KNO3 | -20 to 10°C, 0.5-3 h | Nitro group introduction |
| 6 | This compound | Nucleophilic substitution | Piperidinomethyl benzene, base | DCM, RT, 4-12 h | Piperidinomethylation |
Research Findings and Considerations
- The availability and cost of starting materials such as 4-chloro-2-fluorobenzoic acid and its derivatives are significant factors influencing the synthetic route choice.
- The Sandmeyer reaction is a reliable method for introducing the chloro substituent on the aromatic ring, with controlled temperature critical for yield and selectivity.
- The nitration step requires careful temperature control (-20 to 10°C) to avoid over-nitration or decomposition.
- The piperidinomethylation step benefits from mild conditions to preserve sensitive functional groups and achieve high purity.
- Industrial scale-up may involve continuous flow reactors and optimized purification techniques to enhance yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role as a Mannich base , which is crucial in drug design and development. Mannich bases derived from benzophenones have shown promising anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (SK-LU-1), and hepatocellular carcinoma (HepG2) cells.
Case Studies in Anticancer Research
- A study found that Mannich bases containing piperidine structures displayed enhanced cytotoxicity compared to standard drugs like 5-fluorouracil. For instance, compounds derived from 4-chlorobenzaldehyde demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating their potential as effective anticancer agents .
- Another investigation highlighted that certain derivatives exhibited 2.5-fold higher potency against prostate cancer cell lines compared to traditional chemotherapeutics .
Cosmetic Applications
In the cosmetic industry, 4-chloro-2-fluoro-2'-piperidinomethyl benzophenone serves as an effective UV filter and stabilizer in formulations. Its inclusion helps protect skin from harmful UV radiation while enhancing the stability of cosmetic products.
Formulation Insights
- The compound's ability to absorb UV light makes it valuable in sunscreens and skin care products aimed at preventing photoaging and skin damage.
- Recent studies have shown that formulations containing this compound maintain their effectiveness over time, ensuring prolonged protection for consumers .
Industrial Applications
Beyond its medicinal and cosmetic uses, this compound finds applications in various industrial processes. It is utilized in the production of high-potency active pharmaceutical ingredients (HPAPIs), where stringent control measures are essential due to the low occupational exposure limits (OELs) required for safety.
Industrial Use Cases
- The production process often occurs in cleanroom environments to minimize contamination risks, highlighting the compound's importance in maintaining product integrity .
- Its chemical properties facilitate specific reactions under controlled conditions, making it suitable for advanced synthetic pathways in pharmaceutical manufacturing .
Data Summary Table
| Application Area | Specific Use | Key Findings/Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against various cancer cell lines |
| Cosmetics | UV filter and stabilizer | Effective in preventing photoaging |
| Industrial Processes | HPAPI production | Requires cleanroom conditions for safety |
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with enzymes or receptors, potentially modulating their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Heterocyclic Amine Groups
The nature of the heterocyclic amine substituent significantly influences the compound’s electronic, steric, and functional properties. Key analogs include:
4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone (CAS: 898750-95-3)
- Molecular Formula: C₁₈H₁₇ClFNO₂
- Molecular Weight : 349.79 g/mol
- Key Differences :
4-Chloro-2-fluoro-2'-thiomorpholinomethyl Benzophenone (CAS: 898782-23-5)
- Molecular Formula: C₁₈H₁₇ClFNOS
- Molecular Weight : 365.85 g/mol
- Sulfur’s lower electronegativity compared to oxygen may enhance stability under acidic conditions.
4-Bromo-2-fluoro-2'-piperidinomethyl Benzophenone (CAS: 898773-57-4)
- Molecular Formula: C₁₉H₁₉BrFNO
- Molecular Weight : 392.23 g/mol
- Higher molecular weight may lower solubility in polar solvents compared to the chloro analog .
Halogen Substitution Effects
Halogens at the 2- and 4-positions modulate electronic properties:
- Chlorine (Cl) : Strong electron-withdrawing effect via inductive withdrawal, stabilizing radical intermediates in photo-initiation .
- Fluorine (F) : Combines inductive electron withdrawal with resonance effects, enhancing thermal stability and altering UV absorption profiles .
- Bromine (Br) : Less electronegative than Cl but provides greater steric bulk, which can hinder interactions in enzyme-binding pockets .
Ring Size and Flexibility
Comparative Data Table
Biological Activity
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 304.8 g/mol. The structure consists of a benzophenone core substituted with a chloro and a fluoro group, along with a piperidinomethyl side chain, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against various bacterial strains.
- Antitumor Activity : Some derivatives of benzophenone compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess similar properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered cell signaling pathways.
- Receptor Modulation : It might interact with specific receptors, affecting downstream signaling cascades related to cell growth and apoptosis.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The findings indicated:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Antitumor Activity
In vitro studies on cancer cell lines have shown that derivatives of benzophenones exhibit significant cytotoxic effects. For instance:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 25.1 | 77.5 | 93.3 |
| A549 (Lung Cancer) | 15.9 | 28.7 | 45.0 |
These findings indicate that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to placebo controls.
- Case Study on Antitumor Properties : In vivo studies using xenograft models demonstrated that treatment with a derivative of this compound led to tumor regression in mice bearing human breast cancer cells, further supporting its potential as an anticancer agent.
Q & A
Q. What are the preferred synthetic routes for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and Friedel-Crafts acylation. For example, the piperidinomethyl group can be introduced via alkylation of a benzophenone precursor using piperidine and formaldehyde under reflux in a polar aprotic solvent (e.g., DMF) . Chloro and fluoro substituents are often introduced via electrophilic aromatic substitution using Cl₂ or F₂ gas under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzophenone:piperidine derivatives) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and piperidinomethyl integration. For example, the fluorine signal typically appears at δ 110–120 ppm in -NMR .
- IR Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) and C-F/C-Cl vibrations (700–800 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities, while ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~390) .
Advanced Research Questions
Q. How does the piperidinomethyl group influence the compound’s pharmacokinetic properties and receptor binding?
- Methodological Answer : The piperidinomethyl moiety enhances lipophilicity (logP ~3.5), improving blood-brain barrier permeability. Computational docking (e.g., AutoDock Vina) reveals its interaction with CNS targets (e.g., serotonin receptors) via hydrogen bonding with the piperidine nitrogen. In vitro assays (radioligand displacement) show IC₅₀ values <10 μM for σ-1 receptors, suggesting competitive inhibition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor assays) and control for batch-to-batch compound purity (HPLC purity >98%).
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
- Structural Analog Comparison : Compare activity with derivatives lacking the fluoro or piperidinomethyl groups to isolate pharmacophoric contributions .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace Cl with Br or F with CF₃) and assess changes in activity .
- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic features with bioactivity data from kinase inhibition assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., CRF-1 receptors) to identify binding motifs. Evidence from related benzophenones shows π-π stacking with Tyr residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
